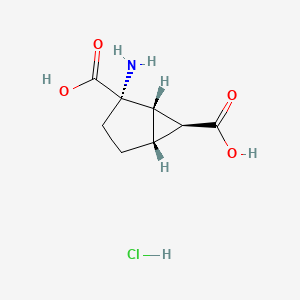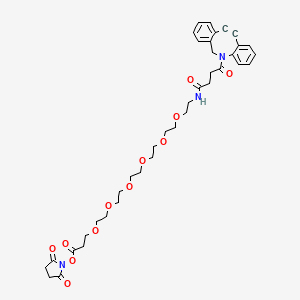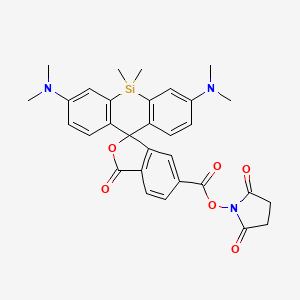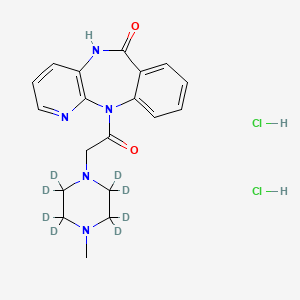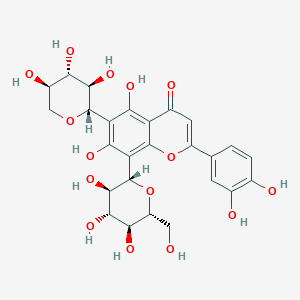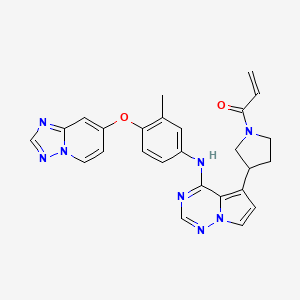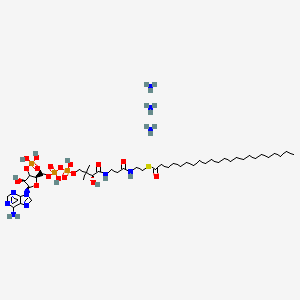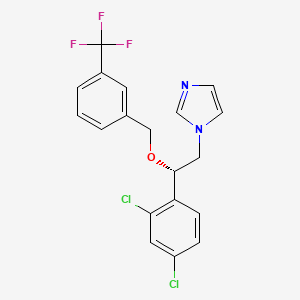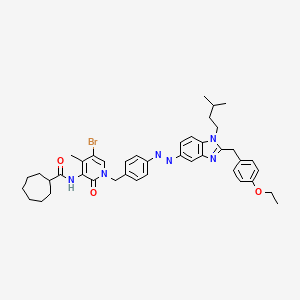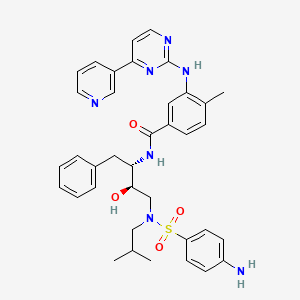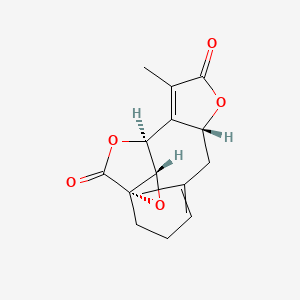![molecular formula C6H5ClFN3O B12377881 6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)
6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on a dihydrooxazolo-pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of chloro and fluoro groups can be achieved through halogenation reactions. Subsequent cyclization with an appropriate oxazoline derivative under acidic or basic conditions leads to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazolone derivatives or reduction to yield amine derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., sodium borohydride for reduction), and oxidizing agents (e.g., potassium permanganate for oxidation). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted oxazolo-pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity, leading to potent biological effects. Pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated oxazolo-pyridine derivatives, such as:
- 6-Chloro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine
- 5-Fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine
- 6-Bromo-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine
Uniqueness
The uniqueness of 6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chloro and fluoro groups enhances its potential as a versatile intermediate for the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C6H5ClFN3O |
|---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
6-chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H5ClFN3O/c7-4-3(8)1-2-5(9)11-12-6(2)10-4/h1,5,11H,9H2 |
InChI Key |
BFPUTYNKSBJBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(NOC2=NC(=C1F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


